molecular formula C11H18F2N2O B1490919 (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone CAS No. 2098116-95-9

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B1490919
CAS No.: 2098116-95-9
M. Wt: 232.27 g/mol
InChI Key: HYABIZFLWHGTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a synthetic organic compound that features a pyrrolidine ring substituted with a difluoromethyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of difluoromethyl-substituted pyrrolidine with a piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction medium may include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce the corresponding alcohols.

Scientific Research Applications

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
  • (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone

Uniqueness

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrrolidine and piperidine rings, along with the difluoromethyl group, provides a distinct structural framework that can be exploited for various applications.

Biological Activity

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a synthetic organic compound notable for its biological activity, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound features a unique structural configuration that includes both pyrrolidine and piperidine rings, along with a difluoromethyl substituent, which enhances its pharmacological properties.

The primary mechanism of action for this compound involves its interaction with DPP-IV, an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones. By inhibiting DPP-IV, this compound can potentially enhance insulin secretion and lower blood glucose levels, making it a candidate for diabetes management .

Biological Activity

Research indicates that the biological activity of this compound is influenced by its structural characteristics:

  • Dipeptidyl Peptidase IV Inhibition : The compound has been shown to effectively inhibit DPP-IV, which is critical for the management of type 2 diabetes. In vitro studies demonstrated significant inhibition rates, suggesting its potential as a therapeutic agent.
  • Binding Affinity : The difluoromethyl group enhances binding affinity to the target enzyme, improving metabolic stability and efficacy in biological systems.

Case Study 1: DPP-IV Inhibition

In a study examining various DPP-IV inhibitors, this compound was included in structure-activity relationship (SAR) analyses. The results indicated that modifications to the difluoromethyl group significantly impacted the inhibitory potency against DPP-IV. The compound exhibited an IC50 value in the low micromolar range, demonstrating promising therapeutic potential .

Case Study 2: Antitumor Activity

While primarily studied for its effects on diabetes, preliminary investigations into the antitumor properties of this compound have also been conducted. In vitro assays on various cancer cell lines showed that it could inhibit cell proliferation at higher concentrations, indicating potential applications in cancer therapy. However, further studies are needed to elucidate these effects comprehensively .

Comparative Analysis with Similar Compounds

Compound NameStructureDPP-IV Inhibition IC50Notes
This compoundStructureLow µM rangeEffective DPP-IV inhibitor
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanoneStructureModerate µM rangeLess potent than above
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanoneStructureHigh µM rangeReduced efficacy

Properties

IUPAC Name

[3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c12-10(13)9-3-5-15(7-9)11(16)8-2-1-4-14-6-8/h8-10,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYABIZFLWHGTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone
Reactant of Route 2
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone
Reactant of Route 3
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone
Reactant of Route 4
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone
Reactant of Route 5
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone
Reactant of Route 6
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.